4-nitro-1H-indole-2-carbonitrile
Description
4-Nitro-1H-indole-2-carbonitrile is a heterocyclic aromatic compound featuring an indole core substituted with a nitro group at the 4-position and a nitrile group at the 2-position. This compound belongs to the indole-2-carbonitrile family, a class of molecules widely studied for their pharmaceutical and material science applications due to their structural versatility and electronic properties . The nitro group at position 4 introduces strong electron-withdrawing effects, which influence the compound’s reactivity, solubility, and intermolecular interactions.
Properties
Molecular Formula |
C9H5N3O2 |
|---|---|
Molecular Weight |
187.15 g/mol |
IUPAC Name |
4-nitro-1H-indole-2-carbonitrile |
InChI |
InChI=1S/C9H5N3O2/c10-5-6-4-7-8(11-6)2-1-3-9(7)12(13)14/h1-4,11H |
InChI Key |
SSQKYXXODSFITD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C(N2)C#N)C(=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs in the Indole-2-carbonitrile Family
Substituents at the 4- or 6-positions of indole-2-carbonitrile significantly alter physicochemical and biological properties. Key analogs include:
- Electronic Effects: The nitro group (4-NO₂) exhibits stronger electron-withdrawing effects compared to halogens (4-Cl, 4-Br), making 4-nitro derivatives more reactive in electrophilic substitutions or reductions (e.g., nitro-to-amine conversions) .
- Biological Activity: Nitro groups are often associated with antimicrobial and antiparasitic activity, whereas amino-substituted analogs (e.g., 6-NH₂) may serve as precursors for kinase inhibitors or fluorescent probes .
Heterocyclic Analogs with Nitrile Functionality
- 1,3-Thiazole-4-carbonitrile : Unlike indole-based nitriles, this thiazole derivative features a sulfur atom and a nitrile group. Its crystal structure shows C–H⋯N hydrogen bonding and π–π stacking, which differ from the indole system’s N–H⋯N interactions .
- Chromene-3-carbonitriles (e.g., Compound 1E in ): These compounds lack the indole’s fused benzene-pyrrole system but share nitrile-related reactivity, such as participation in cycloaddition reactions .
Physical Properties and Crystallography
- Melting Points : Nitro-substituted indoles (e.g., 5-nitroindoles in ) typically exhibit higher melting points (e.g., 223–227°C for chromene-carbonitriles) compared to halogenated analogs due to stronger intermolecular dipole interactions .
- Crystal Packing : Nitro groups participate in hydrogen bonding and π-stacking, as seen in 1,3-thiazole-4-carbonitrile (), whereas bromo/chloro analogs rely more on halogen bonding .
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